2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
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Overview
Description
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine is a chemical compound with the molecular formula C10H17NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine typically involves the reaction of 3-methylthiophene with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where 3-methylthiophene is reacted with an amine and a reducing agent to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine can be compared with other thiophene derivatives, such as:
N-[(3-methylthiophen-2-yl)methyl]acetamide: Similar in structure but with an acetamide group instead of an amine group.
2-acetyl-3-methylthiophene: Contains an acetyl group and is used in the synthesis of various pharmaceuticals.
2-butylthiophene: Used as a raw material in the synthesis of anticancer agents.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-12-9(8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYCTPKZPFXTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405988 |
Source
|
Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892581-28-1 |
Source
|
Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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